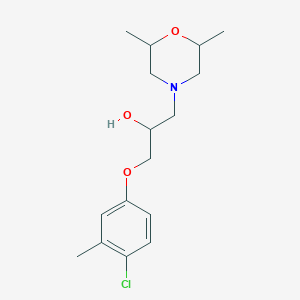![molecular formula C24H29N5O B12160451 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(ジメチルアミノ)プロピル]-2-メチル-1H-ベンゾイミダゾール-5-イル}-3-(1H-インドール-3-イル)プロパンアミドは、ベンゾイミダゾールおよびインドール部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
N-{1-[3-(ジメチルアミノ)プロピル]-2-メチル-1H-ベンゾイミダゾール-5-イル}-3-(1H-インドール-3-イル)プロパンアミドの合成は、通常、複数のステップを伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンを適切なカルボン酸またはその誘導体と酸性条件下で縮合させることによって合成できます。
ジメチルアミノプロピル基の導入: このステップでは、ベンゾイミダゾール窒素を、炭酸カリウムなどの塩基の存在下で、3-(ジメチルアミノ)プロピルクロリドでアルキル化します。
インドール部分の結合: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用いて、DMAP(4-ジメチルアミノピリジン)などの触媒の存在下で、ベンゾイミダゾール誘導体をインドール誘導体とカップリングします。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、効率と収率を向上させるために連続フローリアクターを使用し、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、高純度と高収率を確保するために不可欠です。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応はベンゾイミダゾール環を標的にすることができ、ジヒドロベンゾイミダゾール誘導体の生成につながる可能性があります。
置換: この化合物は、特にジメチルアミノプロピル基で求核置換反応に参加する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸性条件下で使用します。
還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的 hydrogenation。
置換: 水素化ナトリウム(NaH)などの塩基の存在下で、アミンやチオールなどの求核剤。
主な生成物
酸化: 酸化されたインドール誘導体。
還元: ジヒドロベンゾイミダゾール誘導体。
置換: さまざまな置換ベンゾイミダゾール誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子を合成するためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物は生化学プローブとしての可能性について研究されています。それはさまざまな生物学的標的に相互作用することができ、細胞プロセスと経路に関する洞察を提供します。
医学
医学的には、N-{1-[3-(ジメチルアミノ)プロピル]-2-メチル-1H-ベンゾイミダゾール-5-イル}-3-(1H-インドール-3-イル)プロパンアミドは、その潜在的な治療効果について調査されています。それは特定の疾患に対して活性を持つ可能性があり、薬物開発の候補になります。
産業
産業部門では、この化合物は、新素材の開発や、他の貴重な化合物の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
Medicinally, N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
この化合物がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。それは酵素や受容体に結合し、その活性を調節する可能性があります。正確な経路は特定の用途によって異なりますが、一般的な標的としてはプロテインキナーゼやGタンパク質共役受容体があります。
類似化合物の比較
類似化合物
- N-{1-[3-(ジメチルアミノ)プロピル]-1H-ベンゾイミダゾール-2-イル}プロパンアミド
- N-{1-[3-(ジメチルアミノ)プロピル]-1H-インドール-3-イル}プロパンアミド
独自性
N-{1-[3-(ジメチルアミノ)プロピル]-2-メチル-1H-ベンゾイミダゾール-5-イル}-3-(1H-インドール-3-イル)プロパンアミドは、ベンゾイミダゾールとインドールの両方の部分が存在するため、独自のものです。これは、別々の化学的および生物学的特性を与えます。この二重機能性により、幅広い分子標的との多様な用途と相互作用が可能になります。
類似化合物との比較
Similar Compounds
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide
- N-{1-[3-(dimethylamino)propyl]-1H-indol-3-yl}propanamide
Uniqueness
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is unique due to the presence of both benzimidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of molecular targets.
特性
分子式 |
C24H29N5O |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H29N5O/c1-17-26-22-15-19(10-11-23(22)29(17)14-6-13-28(2)3)27-24(30)12-9-18-16-25-21-8-5-4-7-20(18)21/h4-5,7-8,10-11,15-16,25H,6,9,12-14H2,1-3H3,(H,27,30) |
InChIキー |
BKQWVCJSMUSINU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)


![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)
![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)
![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)

![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)
![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)
![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)
